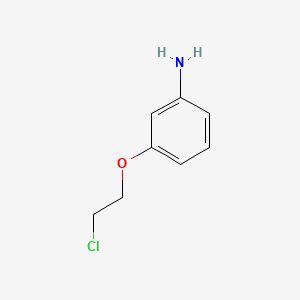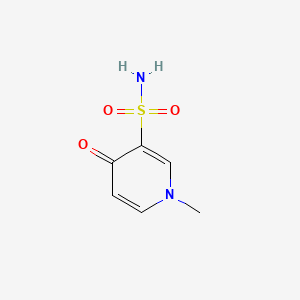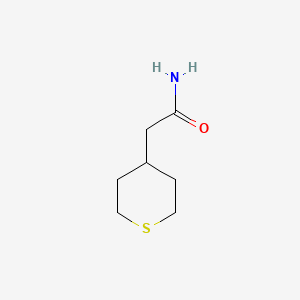
2-(Thian-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thian-4-yl)acetamide is a chemical compound with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol . It is characterized by the presence of a tetrahydrothiopyran ring, which is a sulfur-containing heterocycle, attached to an acetamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(Thian-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Thian-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol or amine derivatives.
Scientific Research Applications
2-(Thian-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-(Thian-4-yl)acetamide can be compared with other similar compounds, such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another oxygen-containing analog, which also exhibits distinct reactivity and applications compared to the sulfur-containing this compound.
The uniqueness of this compound lies in its sulfur-containing heterocycle, which imparts specific chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.
Properties
IUPAC Name |
2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWSOKLYWPJKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698316 |
Source


|
| Record name | 2-(Thian-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178243-07-7 |
Source


|
| Record name | 2-(Thian-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [S-(Z)]- (9CI)](/img/new.no-structure.jpg)

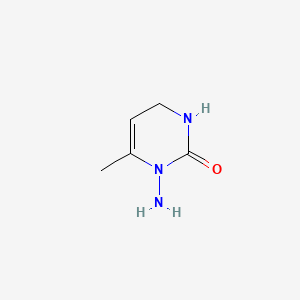
![1',3'-Dihydrospiro[azetidine-2,2'-benzo[d]pyrrolo[1,2-a]imidazole]](/img/structure/B575153.png)

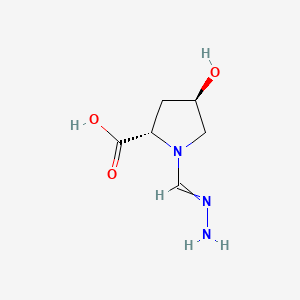
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)
